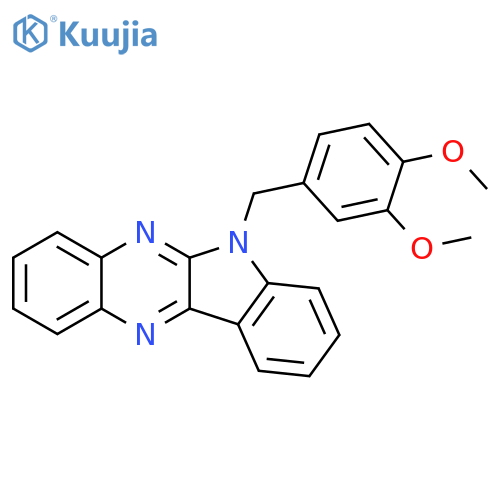Cas no 637756-47-9 (6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline)

637756-47-9 structure
商品名:6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline
6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline 化学的及び物理的性質
名前と識別子
-
- 6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline
- 6H-Indolo[2,3-b]quinoxaline, 6-[(3,4-dimethoxyphenyl)methyl]-
- 6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
- 6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
- F1394-0009
- 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- AKOS001381523
- EU-0083568
- 637756-47-9
- Z57728596
-
- インチ: 1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3
- InChIKey: DFQCKGBKZMANFY-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)N=C2C3=C(N(CC4=CC=C(OC)C(OC)=C4)C=12)C=CC=C3
計算された属性
- せいみつぶんしりょう: 369.147726857g/mol
- どういたいしつりょう: 369.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 603.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 2.43±0.30(Predicted)
6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1394-0009-1mg |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-4mg |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-30mg |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-3mg |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-25mg |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-10mg |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-20μmol |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-5mg |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-5μmol |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
| Life Chemicals | F1394-0009-10μmol |
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline |
637756-47-9 | 90%+ | 10μmol |
$69.0 | 2023-11-21 |
6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
637756-47-9 (6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
